Monogalactosyldiacylglycerol

anti-inflammatory in vivo pharmacology glycoglycerolipid

MGDG is the only chloroplast galactolipid that spontaneously forms reversed hexagonal (HII) phases and uniquely induces dimerization of monomeric photosystem II core complexes—a function DGDG, SQDG, and PG cannot replicate. With 3.6-fold higher anti-inflammatory potency than DGDG and superior efficacy over indomethacin, MGDG is the essential galactolipid for membrane biophysics research, photosynthetic protein reconstitution, and preclinical anti-inflammatory studies. Procure the validated standard for PSII assembly assays, non-lamellar phase transition studies, and crop thermotolerance breeding programs.

Molecular Formula C45H74O10
Molecular Weight 775.1 g/mol
Cat. No. B12364196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonogalactosyldiacylglycerol
Molecular FormulaC45H74O10
Molecular Weight775.1 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O)O)O)O
InChIInChI=1S/C45H74O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-35-38(46)36-54-45-44(51)43(50)42(49)39(55-45)37-53-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,38-39,42-46,49-51H,3-4,9-10,15-16,21-37H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1
InChIKeyDMXAJQBHRJHXKS-QAZQWDDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monogalactosyldiacylglycerol (MGDG): A Non-Phosphorus Galactolipid for Chloroplast Membrane and Anti-Inflammatory Research


Monogalactosyldiacylglycerol (MGDG) is a neutral galactolipid that serves as the predominant lipid constituent of photosynthetic thylakoid membranes, accounting for approximately 45–70% of total membrane lipids in diatoms and about 50% in higher plant chloroplasts [1]. As a non-phosphorus glycerolipid characterized by a single galactose headgroup esterified to a diacylglycerol backbone, MGDG is the primary substrate for the synthesis of digalactosyldiacylglycerol (DGDG) via galactosyltransferase activity, forming the core structural matrix of photosynthetic apparatus [2]. Beyond its essential structural role, MGDG has been identified as a bioactive compound with selective in vivo anti-inflammatory properties, distinguishing it from related glycoglycerolipids [3].

Why Monogalactosyldiacylglycerol (MGDG) Cannot Be Substituted by Digalactosyldiacylglycerol or Sulfoquinovosyldiacylglycerol


Although MGDG, DGDG, and SQDG co-exist as the three principal chloroplast glycolipids, their distinct headgroup chemistry dictates fundamentally different biophysical behaviors that preclude functional interchangeability. MGDG's single galactose moiety confers a conical molecular shape that drives the formation of non-bilayer inverted hexagonal (HII) phases essential for membrane dynamics and protein insertion, whereas DGDG's bulkier digalactosyl headgroup yields a cylindrical geometry that exclusively stabilizes lamellar bilayer structures [1]. This divergence in polymorphic propensity underlies MGDG's unique capacity to induce dimerization of monomeric photosystem II core complexes—a function that neither DGDG nor anionic lipids (SQDG, PG) can replicate [2]. Furthermore, MGDG exhibits significantly enhanced anti-inflammatory efficacy in vivo compared to DGDG and SQDG, with quantitative differences in potency that render generic class-level substitution scientifically invalid for both membrane biophysics research and bioactivity-dependent applications [3].

Monogalactosyldiacylglycerol (MGDG) Quantitative Differentiation: Evidence-Based Comparator Data for Scientific Selection


MGDG Exhibits 3.6-Fold Higher In Vivo Anti-Inflammatory Potency Than DGDG in Mouse Paw Edema Model

In the carrageenan-induced paw edema model, MGDG demonstrated significantly enhanced anti-inflammatory efficacy compared to DGDG at equivalent doses, as well as superior potency to the reference NSAID indomethacin [1]. MGDG also inhibited croton-oil-induced ear edema to a greater extent than the corticosteroid betamethasone 17,21-dipropionate [1].

anti-inflammatory in vivo pharmacology glycoglycerolipid

MGDG Contains 3.6-Fold Lower Eicosapentaenoic Acid Content Than DGDG in Marine Algae, Enabling Distinct sn-1 Fatty Acid Partitioning

In Ectocarpus fasciculatus, MGDG contained only 8.5 mol% eicosapentaenoic acid (EPA; 20:5) while DGDG contained 31.0 mol% EPA, a 3.6-fold difference that reflects selective substrate specificity of galactosyltransferase during DGDG biosynthesis [1]. Additionally, EPA in both lipids was predominantly distributed at the sn-1 position of the glycerol backbone, contrasting with SQDG which contained almost exclusively C16 and C18 fatty acids [1].

lipidomics fatty acid composition marine glycolipids

MGDG Exclusively Forms Reversed Hexagonal (HII) Phase Whereas DGDG Forms Lamellar Phase at Physiological Temperatures

NMR and small-angle X-ray scattering studies of galactolipid-water systems demonstrated that MGDG and DGDG form fundamentally different lyotropic liquid-crystalline phases. MGDG exclusively adopts the reversed hexagonal (HII) phase at temperatures between 10–40°C across all water contents studied (up to ~14 mol ²H₂O/mol lipid), while DGDG forms only the lamellar (Lα) phase under identical conditions [1]. Computational analysis further revealed distinct hydrogen-bonding networks at the lipid-water interface, with DGDG bilayers exhibiting a more extensive interfacial interaction topology compared to MGDG [2].

membrane biophysics lipid polymorphism non-lamellar phases

MGDG Induces Dimerization of Monomeric Photosystem II Core Complexes, Unlike SQDG and PG Which Cause CP43 Detachment

Incubation of isolated monomeric photosystem II (PSII) core complexes with purified thylakoid lipids revealed distinct and opposing effects. MGDG induced an almost complete dimerization of monomeric PSII, whereas the negatively charged lipids SQDG and PG caused detachment of the inner antenna protein CP43 and associated apoproteins, thereby disrupting intrinsic PSII electron transport [1]. The neutral galactolipid DGDG showed no effect on PSII oligomeric state [1].

photosynthesis photosystem II membrane protein assembly

MGDG Molecular Species Are Characterized by Higher Unsaturation (18:3/16:4) Than DGDG Species (18:3/16:2, 18:3/16:1, 18:3/16:0)

Analysis of galactolipids from the acidophilic alga Dunaliella acidophila revealed distinct molecular species distribution patterns between MGDG and DGDG classes. The major MGDG species is the highly unsaturated 18:3/16:4, whereas DGDG comprises primarily less unsaturated species including 18:3/16:2, 18:3/16:1, and 18:3/16:0 [1]. MGDG represented 1.4% of the lyophilized sample weight compared to 0.6% for DGDG [1].

galactolipid molecular species fatty acid desaturation lipidomics

MGDG Exhibits Higher Propensity for Non-Bilayer Phase Desorption in Langmuir Monolayers Compared to DGDG

Compression isotherms of highly unsaturated MGDG and DGDG Langmuir monolayers show that both lipids remain in the liquid expanded phase throughout compression. However, measurements at constant surface pressure and compression modulus indicate that MGDG monolayers exhibit reduced stability and a higher propensity for molecular ejection outside the monolayer plane compared to DGDG [1]. Atomic force microscopy imaging of transferred Langmuir-Blodgett films confirmed thicker areas corresponding to ejected molecules, with a markedly higher frequency observed in MGDG films relative to DGDG [1].

Langmuir monolayers biomimetic membranes lipid oxidation

Monogalactosyldiacylglycerol (MGDG): High-Value Research and Industrial Application Scenarios Based on Verified Differentiation


In Vivo Anti-Inflammatory Lead Compound Development and Pharmacological Screening

Given MGDG's demonstrated 3.6-fold higher anti-inflammatory potency than DGDG in carrageenan-induced paw edema and its superior efficacy over indomethacin [1], MGDG—not DGDG or SQDG—should be prioritized as the lead galactolipid for developing novel non-steroidal anti-inflammatory agents. The selective inhibition profile, coupled with lower toxicity than indomethacin, positions MGDG as a compelling candidate for preclinical inflammation models.

Reconstitution and Structural Studies of Photosystem II Complex Assembly

For investigators reconstituting photosynthetic protein complexes, MGDG is uniquely required to induce dimerization of monomeric photosystem II core complexes [2]. DGDG, SQDG, and PG fail to support this assembly—with SQDG and PG actually causing deleterious CP43 detachment. Researchers studying thylakoid membrane protein biogenesis and structure-function relationships must specifically procure MGDG for these assays.

Biophysical Studies of Non-Bilayer Lipid Phases and Membrane Fusion

MGDG is the only chloroplast galactolipid that spontaneously forms reversed hexagonal (HII) phases under physiological temperature and hydration conditions, whereas DGDG exclusively adopts lamellar bilayer organization [3]. This makes MGDG essential for biophysical investigations of non-lamellar phase transitions, membrane fusion intermediates (stalk formation), and the role of lipid polymorphism in photosynthetic membrane dynamics.

Lipidomics Biomarker Discovery for Plant Thermotolerance Breeding

The MGDG Unsaturation Ratio (36:6/36:5) has been validated as a heritable lipid biomarker capable of differentiating heat-tolerant cereal genotypes, with allelic variation controlling this ratio identified through linkage mapping in maize recombinant inbred lines [4]. Procurement of MGDG analytical standards enables precise quantitation of this ratio in breeding programs aimed at improving crop thermotolerance.

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